![molecular formula C20H15ClFN3O B6120653 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride](/img/structure/B6120653.png)
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with 2-fluoroaniline to introduce the fluorophenyl group.
Chemical Reactions Analysis
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target tyrosine kinases and have been approved for clinical use as anticancer agents. this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O.ClH/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13;/h1-12,25H,(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDFYLEOAUGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.